DNA-Binding Affinity: Intermediate Positioning
The DNA-binding tendency of 3,6-diacetamidoacridine (reported as 3,6-bis-monocetamino-acridine) is quantitatively positioned between acridine and 3,6-diaminoacridine (proflavine). Using calf thymus DNA, the binding constants follow the order: acridine < 3-amino-acridine < 3,6-diacetamidoacridine < 3,6-diaminoacridine ≅ 3,6-bis(dimethylamino)acridine [1]. This intermediate affinity is a direct consequence of the acetamido substitution, providing a distinct binding profile that is not achievable with either the unsubstituted core or the more basic diamino analog.
| Evidence Dimension | DNA-binding affinity |
|---|---|
| Target Compound Data | Ranked 3rd in a series of 6 related acridines |
| Comparator Or Baseline | Acridine (ranked 1st, weakest) and 3,6-Diaminoacridine (ranked 4th-5th, strongest) |
| Quantified Difference | Binding tendency is greater than acridine but less than 3,6-diaminoacridine |
| Conditions | Calf thymus DNA, measured by fluorescence |
Why This Matters
This defined intermediate binding profile makes 3,6-diacetamidoacridine a critical tool for structure-activity relationship (SAR) studies investigating the role of hydrogen bonding and basicity in DNA-acridine interactions.
- [1] Löber, G. (1968). ON THE COMPLEX FORMATION OF ACRIDINE DYES WITH DNA-IV. THE EQUILIBRIUM CONSTANTS OF SUBSTITUTED PROFLAVINE AND ACRIDINE ORANGE DERIVATIVES. Photochemistry and Photobiology, 8, 23-30. View Source
